



# Alisertib (MLN8237): In Vivo Dosing and Administration Guide for Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025



Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

### Introduction

Alisertib, also known as MLN8237, is a selective and potent inhibitor of Aurora Kinase A (AURKA), a key regulator of mitotic progression.[1][2] Its targeted action disrupts the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase, and subsequent apoptosis in cancer cells.[1][3] These characteristics have positioned Alisertib as a promising therapeutic agent currently under investigation in numerous preclinical and clinical studies for a variety of malignancies.[1][4][5] This document provides a comprehensive guide to the dosage and administration of Alisertib in in vivo mouse models, based on established preclinical research. It is intended to assist researchers in designing and executing robust and reproducible in vivo studies.

## Data Presentation: Alisertib Dosage and Administration in Mouse Models

The following table summarizes the quantitative data on **Alisertib** dosage, administration route, dosing schedule, and the corresponding mouse models from various preclinical studies. This information is intended to serve as a starting point for study design, and the optimal dosage and schedule may vary depending on the specific mouse strain, tumor model, and experimental endpoints.



| Mouse<br>Model                            | Cancer<br>Type                | Dosage<br>(mg/kg) | Administr<br>ation<br>Route | Dosing<br>Schedule                            | Vehicle<br>Formulati<br>on                                                             | Referenc<br>e(s) |
|-------------------------------------------|-------------------------------|-------------------|-----------------------------|-----------------------------------------------|----------------------------------------------------------------------------------------|------------------|
| Nude Mice<br>(HCT-116<br>Xenograft)       | Colon<br>Cancer               | 3, 10, 30         | Oral<br>Gavage              | Once Daily<br>(QD) for 21<br>days             | 10% 2-<br>hydroxypro<br>pyl-β-<br>cyclodextri<br>n and 1%<br>sodium<br>bicarbonat<br>e | [6]              |
| Patient-<br>Derived<br>Xenograft<br>(PDX) | Colorectal<br>Cancer          | 30                | Oral<br>Gavage              | Once Daily<br>(QD) for at<br>least 28<br>days | Not<br>Specified                                                                       | [1]              |
| Patient-<br>Derived<br>Xenograft<br>(PDX) | Colorectal<br>Cancer          | 10                | Oral<br>Gavage              | Twice Daily<br>(BID)                          | Not<br>Specified                                                                       | [1]              |
| SCID Mice<br>(OCI-LY19<br>Xenograft)      | Non-<br>Hodgkin's<br>Lymphoma | 20                | Oral<br>Gavage              | Twice Daily<br>(BID)                          | 10% 2-<br>hydroxypro<br>pyl-β-<br>cyclodextri<br>n and 1%<br>sodium<br>bicarbonat<br>e | [6][7]           |



| SCID Mice<br>(OCI-LY19<br>Xenograft)                 | Non-<br>Hodgkin's<br>Lymphoma           | 30          | Oral<br>Gavage  | Once Daily<br>(QD)                | 10% 2-<br>hydroxypro<br>pyl-β-<br>cyclodextri<br>n and 1%<br>sodium<br>bicarbonat<br>e | [6][7] |
|------------------------------------------------------|-----------------------------------------|-------------|-----------------|-----------------------------------|----------------------------------------------------------------------------------------|--------|
| Patient-<br>Derived<br>Xenograft<br>(PDX)            | Triple-<br>Negative<br>Breast<br>Cancer | 30          | Oral<br>Gavage  | Once Daily<br>(QD)                | Not<br>Specified                                                                       | [3]    |
| CB-17<br>SCID Mice<br>(MM.1S<br>Xenograft)           | Multiple<br>Myeloma                     | 7.5, 15, 30 | Oral<br>Gavage  | Once Daily<br>(QD) for 21<br>days | 10% 2-<br>hydroxypro<br>pyl-β-<br>cyclodextri<br>n and 1%<br>sodium<br>bicarbonat<br>e | [8]    |
| Nude Mice<br>(Orthotopic<br>GBM<br>Xenograft)        | Glioblasto<br>ma                        | 30          | Oral<br>Gavage  | Once Daily<br>(QD)                | Not<br>Specified                                                                       | [2]    |
| Athymic<br>Mice<br>(LS141<br>Xenograft)              | Soft Tissue<br>Sarcoma                  | 30          | Oral<br>Gavage  | Days 7, 14,<br>and 21             | Not<br>Specified                                                                       | [9]    |
| Wild-type<br>and<br>Transporte<br>r-Knockout<br>Mice | Pharmacok<br>inetic<br>Studies          | 5           | Intravenou<br>s | Single<br>Dose                    | 10%<br>Captisol<br>with 0.7-<br>0.8% 1N<br>NaOH                                        | [10]   |



|                     |                |    |        |             | Sodium      |      |
|---------------------|----------------|----|--------|-------------|-------------|------|
| Calu-6<br>Xenograft | Lung<br>Cancer | 20 | Oral   | Twice Daily | salt in 10% | [11] |
|                     |                |    |        | (BID) for   | 2-HP-β-CD   |      |
|                     |                |    | Gavage | 21 days     | with 1%     |      |
|                     |                |    |        |             | NaHCO₃      |      |

Note: The maximum tolerated dose (MTD) of **Alisertib** in most mouse strains with continuous dosing for 21 days is approximately 20 mg/kg twice a day (40 mg/kg per day).[8][12]

## **Experimental Protocols Alisertib Formulation**

A common vehicle for oral administration of **Alisertib** in mice is a solution of 10% 2-hydroxypropyl-β-cyclodextrin and 1% sodium bicarbonate in sterile water.[6][8]

#### Materials:

- Alisertib (MLN8237) powder
- 2-hydroxypropyl-β-cyclodextrin
- Sodium bicarbonate
- · Sterile, deionized water
- Magnetic stirrer and stir bar
- Sterile tubes for storage

#### Protocol:

- Prepare a 1% sodium bicarbonate solution by dissolving 1 g of sodium bicarbonate in 100 mL of sterile water.
- Prepare a 10% 2-hydroxypropyl-β-cyclodextrin solution by dissolving 10 g of 2-hydroxypropyl-β-cyclodextrin in the 1% sodium bicarbonate solution, bringing the final volume to 100 mL.



- Warm the solution slightly and stir until the cyclodextrin is completely dissolved.
- Calculate the required amount of Alisertib powder based on the desired final concentration and the total volume of the dosing solution.
- Slowly add the **Alisertib** powder to the vehicle solution while continuously stirring.
- Continue stirring until the **Alisertib** is fully dissolved. The solution should be clear.
- Sterile-filter the final solution through a 0.22 μm filter if necessary.
- Store the prepared Alisertib solution at an appropriate temperature as recommended by the manufacturer, protected from light.

### **Administration by Oral Gavage**

Oral gavage is the most frequently reported route for **Alisertib** administration in mouse studies. [1][2][3][6][7][8][9][11]

#### Materials:

- Prepared Alisertib dosing solution
- Appropriately sized oral gavage needles (e.g., 20-22 gauge, flexible or rigid)
- Syringes (e.g., 1 mL)
- Animal scale

#### Protocol:

- Weigh each mouse to determine the precise volume of the dosing solution to be administered. The volume is typically 100 μL.[3][8]
- Gently restrain the mouse, ensuring a firm but not restrictive grip to allow for normal breathing.
- Attach the gavage needle to the syringe filled with the correct volume of Alisertib solution.



- Carefully insert the gavage needle into the mouse's mouth, passing it over the tongue and along the roof of the mouth towards the esophagus.
- Ensure the needle has entered the esophagus and not the trachea before slowly dispensing the solution.
- · Withdraw the needle gently.
- Monitor the mouse for a short period after administration to ensure there are no signs of distress.
- Mice should be monitored daily for signs of toxicity, and body weight should be measured twice weekly.[1]

## Visualizations Alisertib Mechanism of Action









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. Antitumor activity of the aurora a selective kinase inhibitor, alisertib, against preclinical models of colorectal cancer PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alisertib demonstrates significant antitumor activity in bevacizumab resistant, patient derived orthotopic models of glioblastoma PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preclinical and Dose-Finding Phase I Trial Results of Combined Treatment with a TORC1/2 Inhibitor (TAK-228) and Aurora A Kinase Inhibitor (Alisertib) in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting Aurora A kinase activity with the investigational agent alisertib increases the efficacy of cytarabine through a FOXO-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Investigational Aurora A kinase inhibitor alisertib (MLN8237) as an enteric-coated tablet formulation in non-hematologic malignancies: Phase 1 dose-escalation study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. A novel Aurora-A kinase inhibitor MLN8237 induces cytotoxicity and cell-cycle arrest in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MLN-8237: A dual inhibitor of aurora A and B in soft tissue sarcomas PMC [pmc.ncbi.nlm.nih.gov]
- 10. Murine Central Nervous System and Bone Marrow Distribution of the Aurora A Kinase Inhibitor Alisertib: Pharmacokinetics and Exposure at the Sites of Efficacy and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Alisertib | MLN 8237 | Aurora A kinase inhibitor | TargetMol [targetmol.com]
- To cite this document: BenchChem. [Alisertib (MLN8237): In Vivo Dosing and Administration Guide for Mouse Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1683940#alisertib-dosage-and-administration-for-in-vivo-mouse-models]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com